molecular formula C23H27N5O B12149456 N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide

N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide

Cat. No.: B12149456
M. Wt: 389.5 g/mol
InChI Key: FZXCQGYVZPYCIL-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide is a synthetic organic compound that features a triazolopyridine moiety linked to an indole structure via a propyl chain. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Linking the Propyl Chain: The triazolopyridine can be functionalized with a propyl chain using alkylation reactions.

    Indole Synthesis: The indole structure can be synthesized separately and then linked to the propyl chain through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could be used to modify the triazolopyridine ring.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, particularly in areas such as oncology, neurology, or infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazolopyridine and indole moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-indol-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide
  • N-(3-(pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide

Uniqueness

The presence of the triazolopyridine moiety distinguishes this compound from others, potentially offering unique biological activities and chemical properties.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

3-(1-propan-2-ylindol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

InChI

InChI=1S/C23H27N5O/c1-17(2)28-16-18(19-8-3-4-9-20(19)28)12-13-23(29)24-14-7-11-22-26-25-21-10-5-6-15-27(21)22/h3-6,8-10,15-17H,7,11-14H2,1-2H3,(H,24,29)

InChI Key

FZXCQGYVZPYCIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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